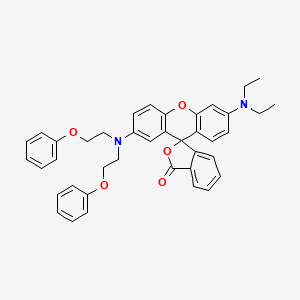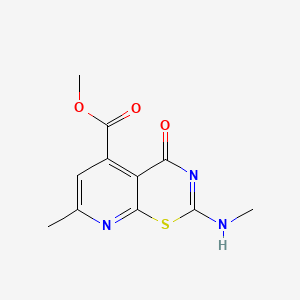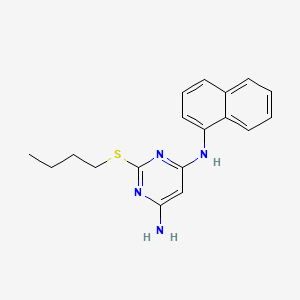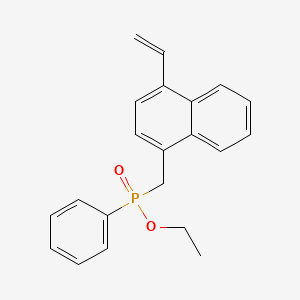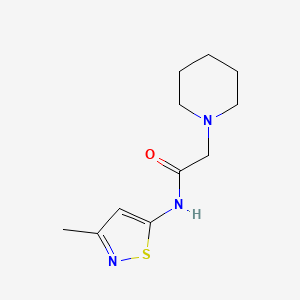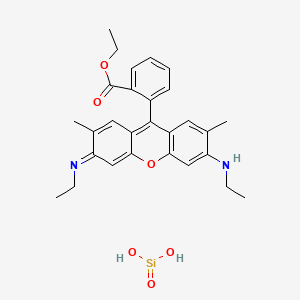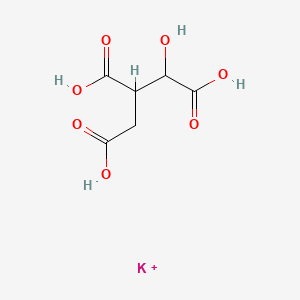
Potassium trihydrogen-DL-threo-3-carboxylato-2,3-dideoxy-1-hydroxypropane-1,2,3-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trihydrogen-DL-threo-3-carboxylato-2,3-dideoxy-1-hydroxypropane-1,2,3-tricarboxylate is a chemical compound with the molecular formula C6H8KO7 and a molecular weight of 231.22 g/mol . This compound is known for its unique structure, which includes multiple carboxylate groups and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium trihydrogen-DL-threo-3-carboxylato-2,3-dideoxy-1-hydroxypropane-1,2,3-tricarboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable hydroxypropane derivative with potassium hydroxide and a carboxylating agent. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar precursors and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trihydrogen-DL-threo-3-carboxylato-2,3-dideoxy-1-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylate groups can be reduced to alcohols under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
Potassium trihydrogen-DL-threo-3-carboxylato-2,3-dideoxy-1-hydroxypropane-1,2,3-tricarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Mécanisme D'action
The mechanism by which Potassium trihydrogen-DL-threo-3-carboxylato-2,3-dideoxy-1-hydroxypropane-1,2,3-tricarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds and ionic interactions with target molecules, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium citrate: Similar in having multiple carboxylate groups but lacks the hydroxyl group.
Potassium tartrate: Contains hydroxyl groups but has a different arrangement of carboxylate groups.
Potassium malate: Similar in having both hydroxyl and carboxylate groups but differs in the number and position of these groups.
Uniqueness
Potassium trihydrogen-DL-threo-3-carboxylato-2,3-dideoxy-1-hydroxypropane-1,2,3-tricarboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
38762-55-9 |
|---|---|
Formule moléculaire |
C6H8KO7+ |
Poids moléculaire |
231.22 g/mol |
Nom IUPAC |
potassium;1-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7.K/c7-3(8)1-2(5(10)11)4(9)6(12)13;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);/q;+1 |
Clé InChI |
IVLPTBJBFVJENN-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(=O)O)O)C(=O)O)C(=O)O.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


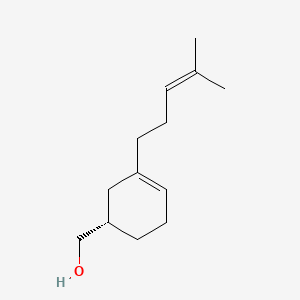


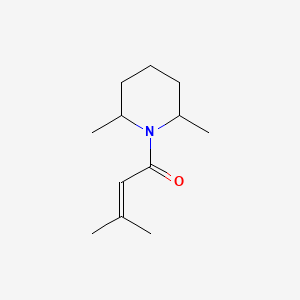
![4-[2-[bis(4-fluorophenyl)methoxy]ethylsulfanylmethyl]-5-methyl-1H-imidazole;oxalic acid](/img/structure/B12702014.png)
![acetic acid;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine](/img/structure/B12702017.png)
